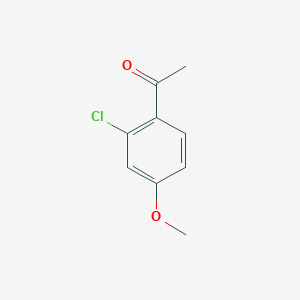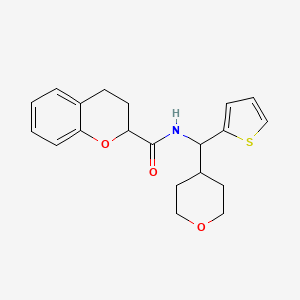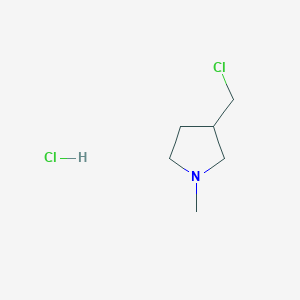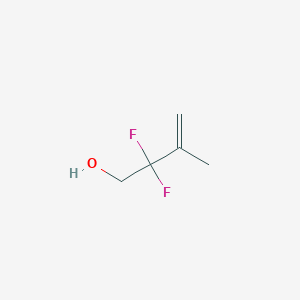
1-(2-Chloro-4-methoxyphenyl)ethanone
Übersicht
Beschreibung
1-(2-Chloro-4-methoxyphenyl)ethanone is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The InChI code for 1-(2-Chloro-4-methoxyphenyl)ethanone is 1S/C9H9ClO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
1-(2-Chloro-4-methoxyphenyl)ethanone is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
1-(2-Chloro-4-methoxyphenyl)ethanone has been utilized in various chemical synthesis processes. For instance, Moskvina et al. (2015) demonstrated its use in the preparation of enamino ketones, leading to the synthesis of isoflavones and various heterocycles like isoxazole and pyrazoles (Moskvina, Shilin, & Khilya, 2015). Similarly, its derivatives have been synthesized and evaluated for their potential in inhibiting platelet aggregation, showcasing its role in medicinal chemistry research (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).
Crystallography and Molecular Structure Analysis
The structural characterization of compounds derived from 1-(2-Chloro-4-methoxyphenyl)ethanone has been a subject of research. Tian Xiao-xue (2011) synthesized a novel aromatic hydrazone and analyzed its crystal structure (Xiao-xue, 2011). Kesternich et al. (2010) studied the crystal structure of a related compound, providing insights into its molecular geometry and interactions (Kesternich, Brito, Bolte, Pérez-Fermann, & Nelson, 2010).
Environmental Chemistry and Toxicology
In the field of environmental chemistry, the transformation and toxicity of derivatives of 1-(2-Chloro-4-methoxyphenyl)ethanone are of interest. Kalister et al. (2016) studied the aquatic chlorination of UV-filter avobenzone, identifying chlorinated compounds including a derivative of 1-(2-Chloro-4-methoxyphenyl)ethanone (Kalister, Dolenc, Sarakha, Polyakova, Lebedev, & Trebše, 2016).
Novel Compound Discovery
Research has also led to the discovery of new compounds from natural sources. Khan et al. (2003) isolated a new compound from the stem bark of Lamprothamnus zanguebaricus, which was a derivative of 1-(2-Chloro-4-methoxyphenyl)ethanone (Khan, Rutaihwa, & Mhehe, 2003).
Organic Synthesis and Catalysis
The compound has been used in various organic synthesis reactions, demonstrating its versatility in the field of organic chemistry. For example, Chang et al. (2009) synthesized a compound by reacting 1-(5-chloro-2-methoxyphenyl)ethanone with hydrazine hydrate (Chang, Lu, & Zhao, 2009). Additionally, Chang et al. (2008) explored the use of chiral iron(II) complexes in the catalyzed oxa-Michael addition of α,β-unsaturated aldehydes (Chang, Shang, Xin, Liu, & Feng, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-chloro-4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHAKIQSOMATHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41068-36-4 | |
| Record name | 1-(2-chloro-4-methoxyphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2,4-dichlorobenzoyl)oxy]-N-[(Z)-(3-nitro-4-piperidinophenyl)methylidene]amine](/img/structure/B2631783.png)
![5-bromo-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2631786.png)
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-(aminomethyl)-, 1,1-dimethylethyl ester](/img/structure/B2631787.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2631793.png)
![[(1-Phenyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/no-structure.png)
![ethyl 4-{[(2Z)-3-carbamoyl-6-hexyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2631795.png)


![Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate](/img/structure/B2631800.png)

![(1H-benzo[d]imidazol-5-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2631805.png)
![3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2631806.png)